7-Xylosylpaclitaxel, also known as Taxol-7-xyloside, is a glycosylated derivative of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). The addition of a xyloside moiety at the 7th position enhances its solubility and bioavailability compared to its parent compound. This modification contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications in oncology.
The primary source of 7-xylosylpaclitaxel is the bark of the Taxus brevifolia tree, which has been historically recognized for its medicinal properties. The extraction process involves multiple manipulations, including chloroform extraction and crystallization, to isolate and purify the compound. Additionally, synthetic routes have been developed to produce this compound from naturally occurring taxane-7-xylosides through partial synthesis methods.
7-Xylosylpaclitaxel is classified as a taxane derivative and falls under the category of anticancer agents. It is specifically categorized as a microtubule-stabilizing agent due to its mechanism of action involving tubulin interaction.
The synthesis of 7-xylosylpaclitaxel involves several key steps that require specific reaction conditions and reagents. The process typically includes:
The synthetic routes often involve using reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The optimization of these steps is crucial for enhancing yield and purity in industrial production settings.
The molecular formula for 7-xylosylpaclitaxel is with a molecular weight of approximately 943.98 g/mol. The structure features a tetracyclic core typical of taxanes, with a xyloside group attached at the C7 position.
This data illustrates the complexity and specificity of the compound's structure, which is critical for its biological activity.
7-Xylosylpaclitaxel undergoes various chemical reactions that include:
These reactions contribute to generating various taxane derivatives that may exhibit distinct biological activities .
The primary mechanism of action for 7-xylosylpaclitaxel involves its interaction with tubulin, a protein that forms microtubules in cells. By binding to tubulin, this compound stabilizes microtubules and inhibits their disassembly, leading to disrupted cellular mitosis.
Research indicates that 7-xylosylpaclitaxel exhibits significant cytotoxicity against several cancer cell lines, including:
The IC50 values for these cell lines range from 0.16 to 5.9 µM, demonstrating its potency as an anticancer agent .
These properties are critical for determining storage conditions and potential applications in pharmaceutical formulations .
7-Xylosylpaclitaxel has potential applications in various fields:
7-Xylosylpaclitaxel (Taxol-7-xyloside) represents a pivotal oxygenated taxane derivative within the metabolic networks of Taxus species, particularly in in vitro cultivation systems. Unlike wild yews where paclitaxel dominates, cultivated yew cell cultures exhibit a pronounced shift toward 7-xylosylpaclitaxel accumulation. This compound serves as a storage reservoir for paclitaxel, with its formation mediated by glycosyltransferase enzymes that attach a xylose moiety to the C7 hydroxyl group of paclitaxel or its precursors. Ecological studies reveal that this glycosylation acts as a detoxification mechanism, reducing the autotoxicity of highly reactive paclitaxel molecules to plant cells during biosynthesis and storage [1] [9].
UPLC-ESI-MS profiling of >20 Taxus cell lines (T. baccata, T. canadensis, T. wallichiana, and T. × media hybrids) demonstrates that 7-xylosylpaclitaxel and other 14-OH taxoids constitute 60–85% of total taxanes in dedifferentiated callus and suspension cultures. This predominance persists regardless of explant origin, species, or nutrient media formulation (Table 1). The metabolic shift toward 14-OH taxoids—including 7-xylosylpaclitaxel—contrasts sharply with intact plants, where 13-OH taxoids (e.g., paclitaxel, baccatin III) prevail. This divergence underscores tissue-specific metabolic programming and suggests in vitro environments favor glycosylated taxoid accumulation [9].
| Taxoid Class | Characteristic Structure | Wild Plants (%) | Cell Cultures (%) | Representative Compounds |
|---|---|---|---|---|
| 13-OH taxoids | Baccatin III backbone | 70–85 | 5–20 | Paclitaxel, Baccatin III |
| 14-OH taxoids | Taiwanxane-type | 10–25 | 60–85 | 7-Xylosylpaclitaxel, Taxuyunnanin C |
| 11(15→1)-abeo-taxoids | Rearranged taxane core | 5–10 | 5–15 | Sinenxane C |
Ecologically, 7-xylosylpaclitaxel accumulation correlates with enhanced extracellular secretion. In T. baccata suspensions, >40% of glycosylated taxoids are released into culture media, facilitating continuous product harvesting without cell disruption. This secretion behavior is absent in paclitaxel-producing wild yews, highlighting a key adaptive advantage for biotechnological exploitation [9] [10].
Structurally, 7-xylosylpaclitaxel features a β-D-xylopyranosyl unit linked to paclitaxel’s C7 hydroxyl group (Fig. 1A). This modification enhances hydrophilicity (LogP reduced by 1.8 vs. paclitaxel), altering subcellular partitioning and enabling vacuolar/medium sequestration. Crucially, the xyloside bond is susceptible to β-xylosidase hydrolysis, allowing enzymatic regeneration of bioactive paclitaxel during downstream processing [5] [9].
graph LRA[Taxadiene] -->|T5αH, TAT, T10βH| B[Taxadien-5α-ol]B -->|T13αH, DBAT| C[Paclitaxel]C -->|UGT79A| D[7-Xylosylpaclitaxel]B -->|T14βH| E[14-OH Taxoids]E -->|Glycosyltransferases| Dstyle D fill:#f9f,stroke:#333The enzyme UGT79A (UDP-xylose: paclitaxel 7-O-xylosyltransferase) catalyzes this conversion. Transcriptomic analyses reveal UGT79A co-expression with upstream paclitaxel pathway genes (T5αH, T10βH, T13αH) in MeJA-elicited Taxus cultures. However, engineered S. cerevisiae expressing paclitaxel biosynthetic genes fails to produce 7-xylosylpaclitaxel, indicating species-specific post-paclitaxel modifications requiring additional Taxus regulatory elements [5] [10].
Metabolic engineering efforts face challenges due to T5αH promiscuity—the cytochrome P450 enzyme initiating taxane oxidation. When overexpressed heterologously, T5αH generates >36 oxidized taxadiene byproducts (e.g., OCT, iso-OCT), diverting flux from taxadien-5α-ol, the precursor to paclitaxel and subsequently 7-xylosylpaclitaxel. Recent breakthroughs using promoter-tuning in N. benthamiana reduced byproducts by 4-fold while increasing taxadien-5α-ol yield, establishing a platform for reconstructing later pathway steps, including 7-xylosylation [5].
The global paclitaxel market (projected >$15B by 2029) faces supply chain vulnerabilities from slow yew growth (<0.02% paclitaxel in bark) and geopolitical constraints on raw material sourcing. 7-Xylosylpaclitaxel’s abundance in cell cultures positions it as a biorenewable paclitaxel reservoir, yet three research imperatives must be addressed:
| Approach | Current Efficacy | Challenges | ESG Impact |
|---|---|---|---|
| Glycosyltransferase Engineering | Low (no functional expression) | Rigid UDP-xylose binding pockets | Enables carbon-neutral microbial production |
| Two-Phase Cultivation | 70% yield increase | Resin saturation kinetics | Reduces solvent waste in extraction |
| Hybrid Taxus Cultivars | 2.3× higher xyloside vs. wild types | Slow biomass accumulation | Conserves wild yew populations |
Strategic integration of these approaches could establish 7-xylosylpaclitaxel as a keystone intermediate in circular bioeconomies, converting waste plant biomass into high-value oncology therapeutics while aligning with UN Sustainable Development Goals 9 (Industry Innovation) and 12 (Responsible Consumption) [3] [8].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5